
2,5-Dibromopyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromopyrimidin-4-amine is a chemical compound with the molecular formula C4H3Br2N3 and a molecular weight of 252.89 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2,5-Dibromopyrimidin-4-amine typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of 4-aminopyrimidine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require careful control of temperature and pH to ensure the selective bromination at the 2 and 5 positions of the pyrimidine ring.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .
Chemical Reactions Analysis
2,5-Dibromopyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems, which are of interest in medicinal chemistry.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium or copper compounds . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dibromopyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antiviral, antibacterial, and anticancer agents
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biochemical pathways.
Industrial Applications: It is employed in the development of agrochemicals and dyes due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2,5-Dibromopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
2,5-Dibromopyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
2,4-Dibromopyrimidine: Similar in structure but with bromine atoms at different positions, leading to different reactivity and biological activity.
4-Amino-2,6-dibromopyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2,5-dibromopyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPKHASADAHXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
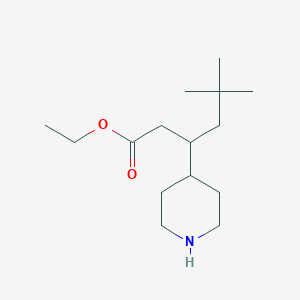
![2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B13897484.png)
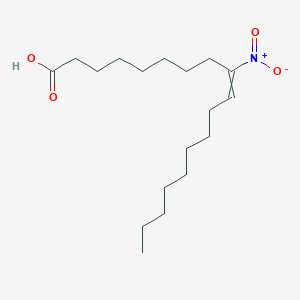
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide](/img/structure/B13897499.png)
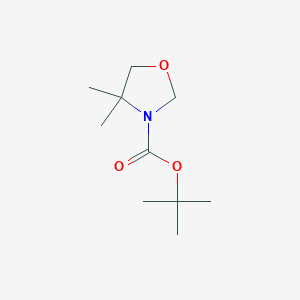
![methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate](/img/structure/B13897517.png)
![2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine](/img/structure/B13897523.png)
![Ethyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13897534.png)
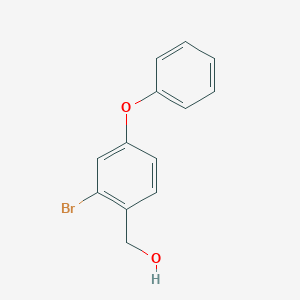
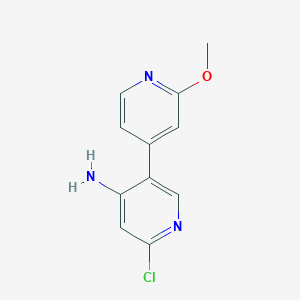
![5-[4-(1,3-Dioxolan-2-yl)-1-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B13897538.png)
![1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone](/img/structure/B13897544.png)
![Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13897559.png)
![[8-Acetyloxy-5,6,14-trihydroxy-7,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13897560.png)
